(-)Bischloroanthrabenzoxocinone
説明
(-)-Bischloroanthrabenzoxocinone (BABX) is a microbial secondary metabolite isolated from Streptomyces species, including Streptomyces sp. MA6657, Streptomyces violaceus niger, and Actinomyces sp. MA7150 . Its molecular formula is C₂₈H₂₄Cl₂O₇, with a molecular weight of 543.4 g/mol and a CAS number of 866022-28-8 . BABX is a potent inhibitor of bacterial Type II fatty acid synthesis (FASII), targeting enzymes critical for lipid biosynthesis in pathogens like Staphylococcus aureus and Escherichia coli. It exhibits IC₅₀ values of 11.4 µg/mL (S. aureus) and 35.3 µg/mL (E. coli) in FASII assays . Additionally, BABX demonstrates antibacterial activity with a minimum inhibitory concentration (MIC) of 0.2–0.4 µg/mL against S. aureus, though it is less effective against wild-type E. coli (MIC >250 µg/mL) . Notably, BABX also inhibits Liver X Receptors (LXRs), which regulate cholesterol efflux, with an IC₅₀ of 10 µM in LXRα binding assays .
特性
IUPAC Name |
(17Z,19Z)-19,20-dichloro-16-oxapentacyclo[12.10.0.02,11.04,9.015,22]tetracosa-1(14),2,4,6,8,10,12,15(22),17,19,23-undecaen-21-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl2O2/c24-20-9-10-27-23-17-6-5-15-11-13-3-1-2-4-14(13)12-19(15)16(17)7-8-18(23)22(26)21(20)25/h1-12H/b10-9-,21-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPSZYNJYJMHNC-SUUOITAFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC5=C4OC=CC(=C(C5=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC5=C4O/C=C\C(=C(/C5=O)\Cl)\Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)Bischloroanthrabenzoxocinone involves complex organic reactions. The detailed synthetic routes and reaction conditions are typically proprietary and specific to research laboratories. it is known that the compound is derived from microbial sources, specifically from Streptomyces species .
Industrial Production Methods: Industrial production methods for (-)Bischloroanthrabenzoxocinone are not widely documented, likely due to its specialized use in research settings. The compound is generally produced in small quantities for laboratory use and is not intended for large-scale industrial production .
化学反応の分析
Types of Reactions: (-)Bischloroanthrabenzoxocinone undergoes several types of chemical reactions, including:
Reduction: Reduction reactions are also possible, but detailed information is limited.
Substitution: The compound can participate in substitution reactions, particularly involving its chlorine atoms.
Common Reagents and Conditions: Common reagents and conditions for these reactions are not extensively detailed in the literature. standard organic chemistry reagents and conditions are likely applicable.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Detailed product analysis is typically conducted in research settings .
科学的研究の応用
Chemistry: In chemistry, (-)Bischloroanthrabenzoxocinone is used as a selective inhibitor of Type II fatty acid synthesis, making it valuable for studying bacterial fatty acid synthesis pathways .
Biology: In biological research, the compound’s ability to inhibit LXR agonist binding is significant for studying cholesterol metabolism and related pathways .
Medicine: The antibacterial properties of (-)Bischloroanthrabenzoxocinone make it a potential candidate for developing new antibiotics, particularly against Gram-positive bacteria .
Industry: While its industrial applications are limited, the compound’s role in research can indirectly benefit various industries, including pharmaceuticals and biotechnology .
作用機序
Molecular Targets and Pathways: (-)Bischloroanthrabenzoxocinone exerts its effects by inhibiting Type II fatty acid synthesis in bacteria. This inhibition disrupts bacterial cell viability, leading to antibacterial activity . Additionally, the compound inhibits agonist binding to Liver X receptors, affecting cholesterol efflux from cells .
類似化合物との比較
Comparison with Similar Compounds
The following table compares BABX with structurally or functionally related compounds, emphasizing their biological targets, efficacy, and unique properties:
Key Findings:
Potency and Spectrum : BABX outperforms many FASII inhibitors in potency against S. aureus, with an MIC 10–100× lower than typical FabH inhibitors . Its activity against E. coli FASII (IC₅₀ = 35.3 µg/mL) is moderate, likely due to permeability barriers in Gram-negative bacteria .
Structural Complexity: BABX’s anthrabenzoxocinone scaffold, featuring fused aromatic rings and chlorine substituents, distinguishes it from simpler FASII inhibitors like FabH-targeting compounds .
Broad-Spectrum Effects : BABX inhibits phospholipid, DNA, RNA, and cell wall synthesis in S. aureus at low concentrations (IC₅₀ = 0.21 µg/mL for phospholipid synthesis), suggesting multi-target activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
